Adam I-123

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

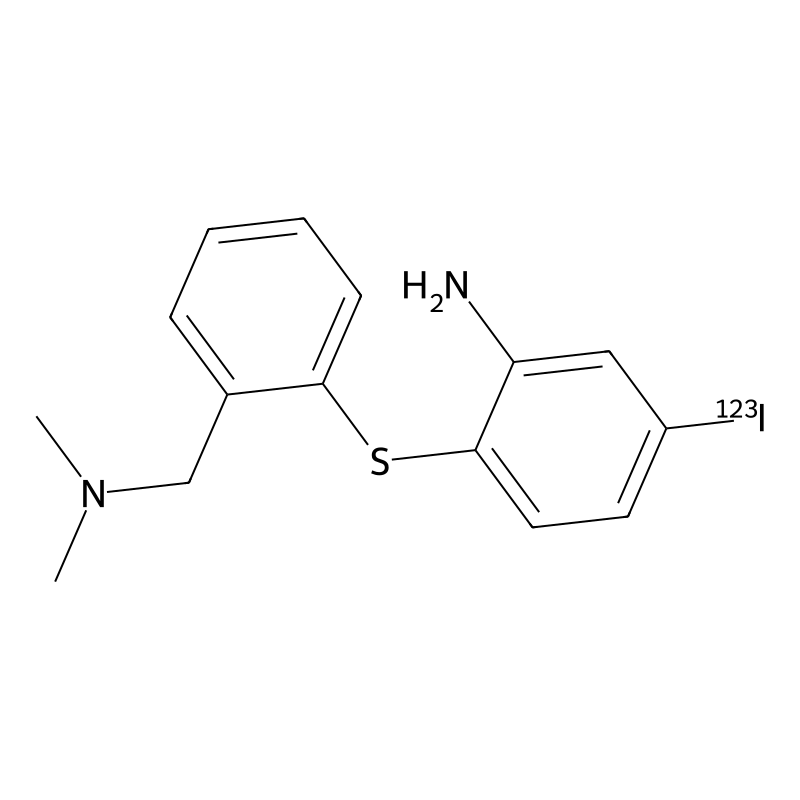

Adam I-123, or 123I-ADAM, is a radiopharmaceutical compound that serves as a selective radiotracer for imaging serotonin transporters in the brain and other tissues. This compound is derived from iodine-123, a radioactive isotope of iodine known for its utility in nuclear medicine, particularly in single-photon emission computed tomography (SPECT) imaging. Adam I-123 has gained attention due to its ability to selectively bind to the serotonin transporter (5-HTT), making it a valuable tool for studying various neuropsychiatric disorders where serotonin plays a crucial role, such as depression and anxiety disorders .

- Preparation of the iodide solution: Sodium iodide containing iodine-123 is dissolved in an acidic medium.

- Reaction with the precursor: The iodide solution is mixed with a lyophilized precursor (tributyl tin ADAM) and oxidizing agents like hydrogen peroxide to facilitate iodination.

- Purification: The reaction mixture undergoes purification using high-performance liquid chromatography (HPLC) to isolate pure Adam I-123 with high radiochemical purity .

Adam I-123 exhibits significant biological activity by specifically binding to serotonin transporters in various brain regions, including the cortex, striatum, and hippocampus. Its uptake and distribution have been studied extensively using SPECT imaging techniques. In preclinical studies involving nonhuman primates, Adam I-123 demonstrated favorable biodistribution patterns with peak binding observed at approximately 120–240 minutes post-injection . This specificity allows for enhanced visualization of serotonin-related activities in the brain, making it instrumental in diagnosing and researching neuropsychiatric conditions.

The synthesis of Adam I-123 can be summarized in the following steps:

- Preparation of Sodium Iodide: Obtain sodium iodide containing iodine-123 with high radionuclidic purity.

- Acidification: Add hydrochloric acid to create an acidic environment conducive for iodination.

- Iodination Reaction: Combine the acidified sodium iodide with tributyl tin ADAM and hydrogen peroxide to initiate the iodination.

- Quenching and Neutralization: After allowing the reaction to proceed for a specified time, quench it with sodium bisulfite and neutralize using sodium bicarbonate.

- Purification: Use HPLC to purify Adam I-123, ensuring that the final product maintains over 90% radiochemical purity before administration .

Adam I-123 has several applications in medical imaging and research:

- Neuroimaging: It is primarily used for SPECT imaging to visualize serotonin transporters in the brain, aiding in the diagnosis of psychiatric disorders.

- Pharmacological Studies: Researchers utilize Adam I-123 to study the effects of various drugs on serotonin transport mechanisms.

- Tumor Imaging: There is potential for using Adam I-123 in imaging tumor-associated antigens through radiolabeled antibodies .

Studies investigating the interactions of Adam I-123 with various pharmacological agents have shown its ability to provide insights into serotonin transporter dynamics. For instance, research has demonstrated that Adam I-123 can effectively differentiate between normal and pathological states by assessing changes in serotonin transporter availability under different conditions . Additionally, interaction studies have explored how certain medications may influence serotonin uptake and binding dynamics within specific brain regions.

Adam I-123 shares similarities with other radiopharmaceuticals used for imaging neurotransmitter systems. Some notable compounds include:

| Compound Name | Primary Use | Unique Features |

|---|---|---|

| Fluorodeoxyglucose (FDG) | Positron emission tomography (PET) | Used primarily for metabolic imaging |

| Carbon-11 labeled raclopride | Dopamine receptor imaging | Selectively binds dopamine D2 receptors |

| 18F-Fallypride | Dopamine D2 receptor imaging | High affinity for dopamine D2 receptors |

Uniqueness of Adam I-123

Adam I-123's uniqueness lies in its selective binding capability to serotonin transporters, which distinguishes it from other radiopharmaceuticals that target different neurotransmitter systems or metabolic processes. This specificity allows for detailed studies focused on serotonergic function and its implications in mental health disorders.

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Huang CI, Yao WJ, Sun YN. New methods for registering long-time I-123 ADAM SPECT image sequences to magnetic resonance images. Nucl Med Commun. 2010 Aug;31(8):734-40. doi: 10.1097/MNM.0b013e32833b7534. PubMed PMID: 20505552.

3: Koch W, Schaaff N, Pöpperl G, Mulert C, Juckel G, Reicherzer M, Ehmer-von Geiso C, Möller HJ, Hegerl U, Tatsch K, Pogarell O. [I-123] ADAM and SPECT in patients with borderline personality disorder and healthy control subjects. J Psychiatry Neurosci. 2007 Jul;32(4):234-40. PubMed PMID: 17653291; PubMed Central PMCID: PMC1911193.

4: Choi SR, Hou C, Oya S, Mu M, Kung MP, Siciliano M, Acton PD, Kung HF. Selective in vitro and in vivo binding of [(125)I]ADAM to serotonin transporters in rat brain. Synapse. 2000 Dec 15;38(4):403-12. PubMed PMID: 11044887.